1-Boc-4-(3-Oxo-but-1-ynyl)piperidine
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Overview
Description
1-Boc-4-(3-Oxo-but-1-ynyl)piperidine is a chemical compound with the molecular formula C14H21NO3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a 3-oxo-but-1-ynyl group at the 4-position of the piperidine ring. This compound is used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Boc-4-(3-Oxo-but-1-ynyl)piperidine typically involves the following steps:
Protection of Piperidine: The piperidine ring is first protected by introducing a tert-butoxycarbonyl (Boc) group at the nitrogen atom. This is achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the 3-Oxo-but-1-ynyl Group: The protected piperidine is then reacted with an appropriate alkyne derivative to introduce the 3-oxo-but-1-ynyl group at the 4-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-Boc-4-(3-Oxo-but-1-ynyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the 3-oxo-but-1-ynyl group to an alcohol or alkane.
Substitution: The compound can undergo nucleophilic substitution reactions, where the Boc group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
1-Boc-4-(3-Oxo-but-1-ynyl)piperidine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, including potential drug candidates for various diseases.
Materials Science: The compound is used in the development of novel materials with specific properties, such as polymers and coatings.
Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-Boc-4-(3-Oxo-but-1-ynyl)piperidine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The presence of the Boc protecting group and the 3-oxo-but-1-ynyl group can influence the compound’s reactivity and binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-piperidone: A related compound with a similar structure but lacking the 3-oxo-but-1-ynyl group.
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Another derivative used as an intermediate in the synthesis of fentanyl and related analogues.
Uniqueness
1-Boc-4-(3-Oxo-but-1-ynyl)piperidine is unique due to the presence of both the Boc protecting group and the 3-oxo-but-1-ynyl group, which confer specific reactivity and synthetic utility. This combination allows for selective functionalization and modification, making it a valuable intermediate in organic synthesis .
Properties
Molecular Formula |
C14H21NO3 |
---|---|
Molecular Weight |
251.32 g/mol |
IUPAC Name |
tert-butyl 4-(3-oxobut-1-ynyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C14H21NO3/c1-11(16)5-6-12-7-9-15(10-8-12)13(17)18-14(2,3)4/h12H,7-10H2,1-4H3 |
InChI Key |
LSKPUVOBLSUUPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C#CC1CCN(CC1)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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